5-methoxy-1h-imidazole physical and chemical properties
5-methoxy-1h-imidazole physical and chemical properties
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 5-Methoxy-1H-benzimidazole
A Note on the Subject Compound: This guide focuses on 5-methoxy-1H-benzimidazole. Initial searches for "5-methoxy-1h-imidazole" yielded limited specific data, and the provided CAS number (91442-24-9) corresponds to an unrelated compound, 2-([1,1'-Biphenyl]-2-yloxy)ethyl Acrylate. Given the structural similarity and the extensive available data for the benzimidazole derivative, this guide provides a comprehensive overview of 5-methoxy-1H-benzimidazole, a compound of significant interest to researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry.[1] Its structure, featuring a fusion of benzene and imidazole rings with a methoxy substituent, imparts a unique set of physicochemical properties that make it a versatile scaffold in drug design and discovery.[2] The benzimidazole core is a prominent feature in numerous pharmacologically active molecules, including the well-known proton pump inhibitor, omeprazole.[3] Understanding the fundamental properties of 5-methoxy-1H-benzimidazole is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.[4] This guide provides a detailed examination of its physical and chemical characteristics, supported by experimental data and established scientific principles.
Physicochemical Properties
The physical and chemical properties of 5-methoxy-1H-benzimidazole are summarized in the table below, providing a quantitative basis for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O | [5][6] |
| Molecular Weight | 148.16 g/mol | [5][6] |
| CAS Number | 4887-80-3 | [5][6] |
| Appearance | Off-white to light yellowish-brown powder/solid | [3] |
| Melting Point | 123-126 °C | [5] |
| Boiling Point | 190-195 °C at 0.03 Torr | [5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [7][8] |
| pKa | Data not readily available | |
| LogP | 1.80 | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 5-methoxy-1H-benzimidazole. Below is a summary of key spectroscopic data.
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectra available, showing characteristic aromatic and methoxy proton signals. | [6][10] |
| ¹³C NMR | Spectra available, indicating the presence of all eight unique carbon atoms. | [6][10] |
| IR Spectroscopy | Spectra available, with characteristic peaks for N-H, C-H (aromatic and aliphatic), C=N, and C-O bonds. | [6] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 148, with major fragments at 133 and 105. | [6] |
A logical workflow for the spectroscopic characterization of 5-methoxy-1H-benzimidazole is illustrated below.
Caption: Generalized synthesis of a key precursor to 5-methoxy-1H-benzimidazole.
The reactivity of the 5-methoxy-1H-benzimidazole scaffold is characterized by the chemical properties of the benzimidazole ring system and the influence of the methoxy group. The imidazole portion of the molecule can undergo N-alkylation and other electrophilic substitution reactions. The benzene ring can also participate in electrophilic aromatic substitution, with the position of substitution directed by the existing methoxy and imidazole groups. The nitrogen atoms of the imidazole ring can act as nucleophiles. [11]
Applications in Drug Development
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. [1][2][4]5-Methoxy-1H-benzimidazole and its derivatives have been investigated for a variety of pharmacological activities, including:
-
Anticancer Agents: Benzimidazole derivatives have shown potential as inhibitors of various kinases and other enzymes involved in cancer cell proliferation. [1][4]* Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with activity against bacteria and fungi. [1]* Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties. [1]* Proton Pump Inhibitors: As previously mentioned, 5-methoxy-1H-benzimidazole is a key component of omeprazole, a widely used drug for treating acid-related gastrointestinal disorders. [3] The methoxy group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and ability to cross biological membranes. [7]
Safety and Handling
5-Methoxy-1H-benzimidazole is classified as a hazardous substance and should be handled with appropriate safety precautions. [6][12]
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][12]* Precautions: When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. [12]Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [13][14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13][14] Always consult the material safety data sheet (MSDS) before handling this chemical. [12][14]
Conclusion
5-Methoxy-1H-benzimidazole is a compound of considerable importance in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in the creation of novel therapeutics.
References
-
5-Methoxybenzimidazole. (n.d.). CAS Common Chemistry. Retrieved March 28, 2026, from [Link]
-
5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
- Kulkarni, D. G., Siddiqui, M. J. M., Purohit, M., & Singh, S. P. (2001). U.S. Patent No. 6,245,913 B1. U.S.
- Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(2), 528-531.
-
5-methoxy-1H-benzimidazole-2-sulfonic acid | C8H8N2O4S | CID 2055059. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
-
5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
-
Jebur, I. K. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. ResearchGate. [Link]
-
5-methoxy-1-methyl-1H-benzimidazole - 10394-39-5, C9H10N2O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc. Retrieved March 28, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Retrieved March 28, 2026, from [Link]
-
5-METHOXY-1H-BENZIMIDAZOLE - cosmetic ingredient - Genie. (n.d.). Retrieved March 28, 2026, from [Link]
-
5-Methoxy-2-Mercapto Benzimidazole. (n.d.). Chemox Chemopharma Industries. Retrieved March 28, 2026, from [Link]
-
5-METHOXY-1H-BENZIMIDAZOLE - gsrs. (n.d.). Retrieved March 28, 2026, from [Link]
-
Synthesis of 5-methoxy-2-mercaptobenzimidazole. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]
- Elguero, J., Jagerovic, N., & Goya, P. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1646–1657.
-
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022, January 19). IntechOpen. [Link]
- Al-Juboori, A. M. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(4), 2139-2147.
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.
-
5-Methylbenzimidazole. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
- Krishnakumar, V., & John, X. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A, 106(42), 10031-10040.
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 509-514.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). Current Organic Chemistry, 26(15), 1438-1466.
-
5-methoxy-1H-benzo[d]imidazol-2-ol | CAS 2080-75-3. (n.d.). Veeprho. Retrieved March 28, 2026, from [Link]
- Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. (2016). Journal of Medicinal Chemistry, 59(14), 6749-6765.
Sources
- 1. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update | IntechOpen [intechopen.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2080-75-3: 5-Methoxy-2-benzimidazolinone | CymitQuimica [cymitquimica.com]
- 8. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 9. madebygenie.com [madebygenie.com]
- 10. ias.ac.in [ias.ac.in]
- 11. evitachem.com [evitachem.com]
- 12. fishersci.com [fishersci.com]
- 13. keyorganics.net [keyorganics.net]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
